3-(5-Fluoro-2-methylphenyl)-5-trifluoromethylbenzoic acid
CAS No.: 1261905-15-0
Cat. No.: VC11755814
Molecular Formula: C15H10F4O2
Molecular Weight: 298.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1261905-15-0 |
|---|---|
| Molecular Formula | C15H10F4O2 |
| Molecular Weight | 298.23 g/mol |
| IUPAC Name | 3-(5-fluoro-2-methylphenyl)-5-(trifluoromethyl)benzoic acid |
| Standard InChI | InChI=1S/C15H10F4O2/c1-8-2-3-12(16)7-13(8)9-4-10(14(20)21)6-11(5-9)15(17,18)19/h2-7H,1H3,(H,20,21) |
| Standard InChI Key | GYGGUCSOUYPXKX-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)F)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O |
| Canonical SMILES | CC1=C(C=C(C=C1)F)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O |
Introduction
3-(5-Fluoro-2-methylphenyl)-5-trifluoromethylbenzoic acid is a complex organic compound that combines a benzoic acid backbone with a trifluoromethyl group and a fluoromethylphenyl substituent. This compound is of interest in various chemical and pharmaceutical applications due to its unique structural features, which can influence its reactivity and biological activity.
Synthesis Methods
The synthesis of 3-(5-Fluoro-2-methylphenyl)-5-trifluoromethylbenzoic acid typically involves multi-step reactions starting from simpler aromatic compounds. Common methods include:
-
Friedel-Crafts Acylation: This method involves the acylation of an aromatic ring followed by oxidation to form the benzoic acid derivative.
-
Suzuki Coupling: This palladium-catalyzed cross-coupling reaction can be used to introduce the fluoromethylphenyl group onto the benzoic acid backbone.
Biological and Chemical Applications
While specific biological activities of 3-(5-Fluoro-2-methylphenyl)-5-trifluoromethylbenzoic acid are not extensively documented, compounds with similar structures are often explored for their potential in pharmaceuticals and materials science. The trifluoromethyl group can enhance lipophilicity and metabolic stability, making such compounds interesting for drug development.
Research Findings and Future Directions
Research on compounds like 3-(5-Fluoro-2-methylphenyl)-5-trifluoromethylbenzoic acid is ongoing, with a focus on understanding their chemical properties and potential biological activities. Future studies may involve detailed pharmacokinetic analyses and in vitro assays to assess their efficacy and safety profiles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume